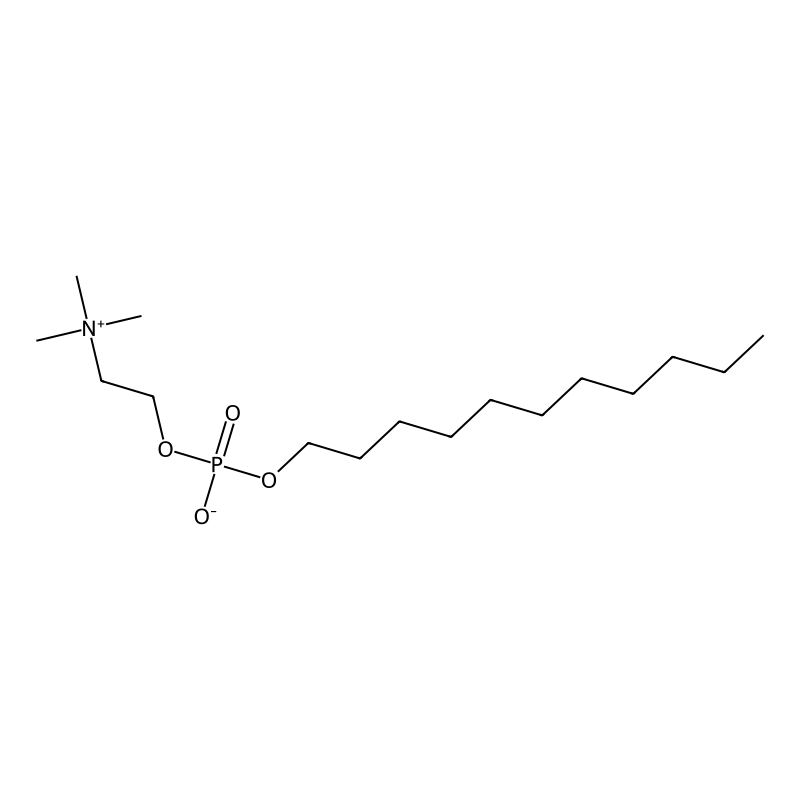

2-(Trimethylammonio)ethyl undecyl phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Trimethylammonio)ethyl undecyl phosphate is a zwitterionic surfactant characterized by its unique amphiphilic properties, which arise from its molecular structure. The compound features a hydrophilic head group containing a trimethylammonium moiety and a hydrophobic tail composed of an undecyl chain. This specific combination allows it to exhibit both hydrophilic and hydrophobic characteristics, making it suitable for various applications in chemistry, biology, and industry.

- The primary mechanism of action of n-Undecyl-phosphocholine is related to its detergent properties [].

- The amphipathic nature (having both hydrophobic and hydrophilic parts) allows it to interact with and insert itself into cell membranes [].

- This disrupts the lipid bilayer structure of the membrane, which can be useful for solubilizing membrane proteins, making them easier to study and purify [].

Solubilization and Stabilization of Membrane Proteins

Membrane proteins are essential components of cells, playing crucial roles in various biological processes. However, studying them in isolation can be challenging because they naturally reside within the cell membrane's lipid bilayer. n-Undecyl-phosphocholine, with its amphiphilic nature (having both hydrophobic and hydrophilic regions), can mimic the cellular environment and solubilize membrane proteins, extracting them from the membrane while maintaining their structure and function. This allows researchers to further purify, analyze, and functionally characterize these proteins ().

Here's a key advantage of n-Undecyl-phosphocholine: its ability to maintain protein stability. Unlike harsh detergents, n-Undecyl-phosphocholine's gentle nature minimizes protein unfolding or denaturation, allowing researchers to study them in a more native-like state ().

Applications in Membrane Protein Research

The ability of n-Undecyl-phosphocholine to solubilize and stabilize membrane proteins opens doors to various research applications. Here are some examples:

- Crystallization: Membrane proteins are notoriously difficult to crystallize, a crucial step for determining their three-dimensional structure. n-Undecyl-phosphocholine can improve the success rate of membrane protein crystallization by providing a more natural environment for them during the process [1].

- Functional Assays: By keeping membrane proteins functional outside their natural environment, n-Undecyl-phosphocholine allows researchers to perform in vitro assays to study their activity and interactions with other molecules [2].

- Drug Discovery: Membrane proteins are attractive targets for drug development. n-Undecyl-phosphocholine can be used in assays to screen for potential drugs that interact with these proteins [2].

- Oxidation: This reaction can convert the compound into phosphoric acid derivatives.

- Reduction: Reduction processes may yield phosphite derivatives.

- Substitution: The trimethylammonium group can be replaced with other functional groups under suitable conditions.

Common Reagents and Conditions- Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: Lithium aluminum hydride is frequently used as a reducing agent.

- Substitution: Alkyl halides and various nucleophiles are typically employed in substitution reactions.

Major Products Formed- Oxidation: Phosphoric acid derivatives.

- Reduction: Phosphite derivatives.

- Substitution: Various substituted phosphates depending on the reagents utilized.

- Oxidation: Phosphoric acid derivatives.

- Reduction: Phosphite derivatives.

- Substitution: Various substituted phosphates depending on the reagents utilized.

2-(Trimethylammonio)ethyl undecyl phosphate has been studied for its biological activity, particularly in the context of membrane biology. Its amphiphilic nature allows it to interact effectively with lipid bilayers, making it a valuable tool in the study of membrane proteins. Additionally, its potential applications in drug delivery systems and antimicrobial formulations are being explored, highlighting its significance in medicinal chemistry.

The synthesis of 2-(Trimethylammonio)ethyl undecyl phosphate typically involves two main steps:

- Formation of Undecyl Phosphate: This is achieved by reacting undecyl alcohol with phosphorus oxychloride.

- Quaternization Reaction: The intermediate undecyl phosphate is then reacted with 2-(Trimethylammonio)ethyl chloride under basic conditions, often using solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.

In industrial settings, these methods are scaled up with stringent control over parameters like temperature and pressure to ensure high yield and purity.

The unique properties of 2-(Trimethylammonio)ethyl undecyl phosphate allow for its use in various fields:

- Chemistry: Acts as a surfactant in nanoparticle synthesis and catalysis.

- Biology: Utilized in studies involving membrane proteins and lipid interactions.

- Medicine: Investigated for potential roles in drug delivery systems and antimicrobial applications.

- Industry: Employed in formulating detergents, emulsifiers, and dispersants due to its surface-active properties.

Research into the interactions of 2-(Trimethylammonio)ethyl undecyl phosphate with biological membranes has revealed its ability to self-assemble into micelles and bilayers. This behavior is driven by hydrophobic interactions among the undecyl chains and electrostatic interactions from the trimethylammonium head groups. Such self-assembly facilitates the encapsulation of hydrophobic molecules, enhancing its utility in drug delivery systems.

Several compounds share structural similarities with 2-(Trimethylammonio)ethyl undecyl phosphate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(Trimethylammonio)ethyl dodecyl phosphate | Similar zwitterionic surfactant properties | Longer dodecyl chain enhances hydrophobicity |

| 2-(Trimethylammonio)ethyl octadecyl phosphate | Exhibits similar amphiphilic behavior | Even longer alkyl chain provides enhanced stability |

| Hexadecyltrimethylammonium bromide | Quaternary ammonium compound | Primarily cationic; lacks phosphate functionality |

Uniqueness of 2-(Trimethylammonio)ethyl undecyl phosphate

The uniqueness of 2-(Trimethylammonio)ethyl undecyl phosphate lies in its specific chain length, which balances hydrophobic and hydrophilic properties effectively. This balance is crucial for applications requiring both solubility in water and interaction with lipid environments, making it particularly versatile compared to similar compounds.